1-(Pyrimidin-4-yl)cyclopropanol
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Overview
Description
1-(Pyrimidin-4-yl)cyclopropanol is a chemical compound that features a cyclopropanol ring attached to a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-4-yl)cyclopropanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with cyclopropanol intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-4-yl)cyclopropanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(Pyrimidin-4-yl)cyclopropanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)cyclopropanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is known for its biological activities, including anticancer properties.
Pyrazolo[1,5-a]pyrimidine: Another compound with a similar structure, used in the development of heat-resistant materials.
Uniqueness
1-(Pyrimidin-4-yl)cyclopropanol is unique due to its cyclopropanol ring, which imparts specific chemical and physical properties.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-pyrimidin-4-ylcyclopropan-1-ol |
InChI |
InChI=1S/C7H8N2O/c10-7(2-3-7)6-1-4-8-5-9-6/h1,4-5,10H,2-3H2 |
InChI Key |
GZPIALPTFLEEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=NC=C2)O |
Origin of Product |
United States |
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